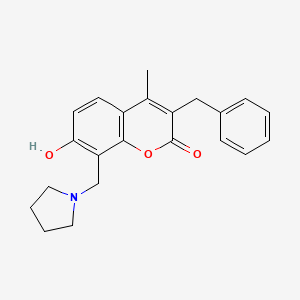![molecular formula C19H21NO6 B11294927 N-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}norvaline](/img/structure/B11294927.png)
N-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}norvaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}norvaline is a synthetic compound that belongs to the class of amino acid derivatives. This compound is characterized by the presence of a chromenone moiety linked to a norvaline residue through an acetyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}norvaline typically involves the following steps:
Pechmann Condensation: The starting material, 7-hydroxy-1,2,3,4-tetrahydrocyclopenta[c]chromen-4-one, is prepared via Pechmann condensation of resorcinol and ethyl-2-oxocyclopentacarboxylate in the presence of sulfuric acid (H₂SO₄) .
Esterification: The hydroxycoumarin is then alkylated in acetone with ethylbromoacetate in the presence of potassium carbonate (K₂CO₃) to form the ethyl ester .
Saponification: The ethyl ester is saponified using sodium hydroxide (NaOH) in aqueous propanol-2, followed by acidolysis to yield the corresponding acid .
Activated Ester Method: The acid is converted to its N-hydroxysuccinimide ester using dicyclohexylcarbodiimide (DCC) as the condensing agent .
Industrial Production Methods
While the above synthetic route is suitable for laboratory-scale synthesis, industrial production methods may involve optimization of reaction conditions, use of continuous flow reactors, and scaling up of the process to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}norvaline undergoes various types of chemical reactions, including:
Oxidation: The chromenone moiety can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: Reduction of the chromenone moiety can lead to the formation of dihydro derivatives.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}norvaline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Investigated for its potential therapeutic applications in treating various diseases, including cancer and neurodegenerative disorders.
Industry: Used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}norvaline involves its interaction with specific molecular targets and pathways. The chromenone moiety is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. The acetyl group and norvaline residue may also contribute to the compound’s activity by enhancing its binding affinity and specificity for its targets.
Comparaison Avec Des Composés Similaires
N-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}norvaline can be compared with other similar compounds, such as:
- N-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}alanine
- N-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}leucine
- N-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}valine
These compounds share a similar chromenone moiety but differ in the amino acid residue attached. The uniqueness of this compound lies in its specific combination of the chromenone moiety with norvaline, which may result in distinct biological activities and applications.
Propriétés
Formule moléculaire |
C19H21NO6 |
|---|---|
Poids moléculaire |
359.4 g/mol |
Nom IUPAC |
2-[[2-[(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]acetyl]amino]pentanoic acid |
InChI |
InChI=1S/C19H21NO6/c1-2-4-15(18(22)23)20-17(21)10-25-11-7-8-13-12-5-3-6-14(12)19(24)26-16(13)9-11/h7-9,15H,2-6,10H2,1H3,(H,20,21)(H,22,23) |
Clé InChI |
RROWKSFDBTZTPK-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C(=O)O)NC(=O)COC1=CC2=C(C=C1)C3=C(CCC3)C(=O)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Ethyl-3-methyl-1-(pentylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11294847.png)
![5-(Diethylamino)-2-{5-[(2,5-dimethylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B11294854.png)
![N-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B11294857.png)
![5-[(2-Phenylethyl)thio]-2-pyridin-4-yl[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B11294867.png)
![N-(2,5-dimethylphenyl)-2-{[6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11294868.png)

![N-(4-Phenylbutan-2-YL)-3-{3,5,9-trimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamide](/img/structure/B11294878.png)
![2-(2-chlorophenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]propanamide](/img/structure/B11294884.png)
![2-[(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B11294901.png)
![N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(3-methylphenoxy)acetamide](/img/structure/B11294906.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide](/img/structure/B11294911.png)
![7-(4-Chlorophenyl)-4-(4-hydroxyphenyl)-3-methyl-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol](/img/structure/B11294919.png)
![5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(2-phenylethyl)-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B11294930.png)
![N~6~-cyclohexyl-1-methyl-N~4~-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11294937.png)
